molecular formula C16H13ClN2O3S B2533770 N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide CAS No. 941961-87-1

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide

Cat. No.: B2533770
CAS No.: 941961-87-1
M. Wt: 348.8
InChI Key: MHEHQEZFAHYNSA-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide is a novel benzothiazole derivative of significant interest in medicinal chemistry and oncology research. Benzothiazole compounds are recognized for their distinctive structure and a broad spectrum of pharmacological activities, with particular promise in anticancer and anti-inflammatory applications . This compound serves as a key intermediate for researchers designing and synthesizing new small-molecule therapeutics. Its core benzothiazole scaffold is frequently investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines, including epidermoid carcinoma and non-small cell lung cancer . The structural framework suggests potential for dual-action therapy, as related benzothiazole derivatives have been shown to significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critically involved in the tumor microenvironment . The mechanism of action for such compounds often involves the inhibition of key signaling pathways like AKT and ERK, disrupting both cell survival mechanisms and inflammatory processes that facilitate cancer progression . Furthermore, benzothiazole cores are explored as inhibitors of enzymes like NQO2 (NRH:quinone oxidoreductase 2), which plays a role in oxidative stress and is a target in cancer and neurodegenerative disease research . As a specialist research chemical, this product is offered For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-9(14(12)22-2)16(20)19-11-7-6-10(17)13-15(11)23-8-18-13/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHQEZFAHYNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole ring is then chlorinated at the 4th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The chlorinated benzothiazole is then coupled with 2,3-dimethoxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Properties
N-(4-Chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide (Target) C₁₆H₁₃ClN₂O₃S 354.80 g/mol - 2,3-Dimethoxybenzamide
- 4-Cl-benzothiazole (7-position)
Hypothesized antimicrobial/CNS activity (inferred)
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 g/mol - 3,4-Dimethoxybenzamide
- Benzothiazole (2-position)
Unspecified (structural analog)
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) C₁₉H₂₅N₃O₄ 367.42 g/mol - 2,6-Dimethoxybenzamide
- Isoxazole alkyl chain
Herbicide (cellulose biosynthesis inhibitor)
[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) C₂₃H₂₈FN₃O₃ 437.49 g/mol - 2,3-Dimethoxybenzamide
- Fluoropropyl-allylpyrrolidine
PET imaging (high D2/D3 dopamine receptor affinity)

Key Findings

Substituent Position and Bioactivity The target compound’s 2,3-dimethoxybenzamide group contrasts with the 3,4-dimethoxy configuration in its benzothiazole analog . Positional isomerism significantly impacts electronic properties and steric interactions, which may alter receptor binding or solubility.

Biological Activity [18F]Fallypride demonstrates that 2,3-dimethoxybenzamide derivatives can achieve high receptor affinity (e.g., D2/D3 receptors) when paired with fluorinated alkyl chains . The target compound’s benzothiazole moiety may confer distinct target selectivity, possibly for kinases or microbial enzymes.

Synthetic Versatility

  • Compounds like SiFA-M-FP,5 () utilize 2,3-dimethoxybenzamide as a modular core for conjugation (e.g., silicon-based groups), suggesting the target compound’s adaptability for derivatization .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-chloro-1,3-benzothiazole and 2,3-dimethoxybenzoic acid. The reaction generally proceeds through acylation methods using coupling agents or catalysts to form the final amide product. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

Key Findings:

  • Inhibition of Cell Proliferation: The compound showed a dose-dependent inhibition of cell growth in A431 and A549 cell lines as assessed by MTT assay. At concentrations of 1 to 4 µM, it significantly reduced cell viability.
  • Induction of Apoptosis: Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in cancer cells. Mechanistic studies revealed activation of apoptotic pathways involving caspase cascades.
  • Cell Cycle Arrest: The compound induced G1 phase cell cycle arrest in A431 cells, suggesting its potential to hinder tumor progression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties.

Key Findings:

  • Cytokine Inhibition: The compound significantly decreased the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when assessed using ELISA.
  • Mechanisms: The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of various pro-inflammatory genes.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation:

MechanismEffectReference
Inhibition of AKT pathwayReduced cell survival
Inhibition of ERK pathwayDecreased proliferation and migration
NF-kB pathway inhibitionLowered inflammatory cytokines

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

  • Study on A431 Cells:
    • Objective: Evaluate the anticancer effects.
    • Method: MTT assay followed by flow cytometry for apoptosis analysis.
    • Results: Significant reduction in viability and increased apoptosis at doses above 2 µM.
  • Study on RAW264.7 Cells:
    • Objective: Assess anti-inflammatory effects.
    • Method: ELISA for cytokine measurement.
    • Results: Notable decrease in IL-6 and TNF-α levels upon treatment.

Q & A

Basic: What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide?

Methodological Answer:
A common approach involves coupling a substituted benzothiazolyl amine with a dimethoxybenzoyl chloride derivative. For example, in analogous benzamide syntheses, the reaction of amines with acyl chlorides in polar aprotic solvents (e.g., pyridine) under reflux yields target compounds . Purification typically involves column chromatography or recrystallization from methanol/water mixtures. Key steps include stoichiometric control of reactants, acid catalysis (e.g., glacial acetic acid), and post-reaction neutralization with NaHCO₃ to remove unreacted reagents .

Advanced: How does the substitution pattern on the benzothiazole ring influence the compound’s binding affinity to biological targets?

Methodological Answer:
Substituents at the 4-chloro position on the benzothiazole ring enhance electron-withdrawing effects, stabilizing the amide bond and altering molecular dipole moments. This impacts interactions with hydrophobic pockets in enzymes or receptors. For instance, crystallographic studies of similar compounds (e.g., nitazoxanide derivatives) reveal that chloro and methoxy groups participate in non-classical hydrogen bonds (C–H⋯O/F) and π-π stacking, which stabilize ligand-receptor complexes . Comparative assays with analogs (e.g., 5-nitro or 7-fluoro substitutions) can quantify affinity changes via radiolabeled competitive binding assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.5–8.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (ESI/HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₄ClN₂O₃S: m/z calc. 349.04) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., SHELX-refined structures) to validate stereoelectronic effects of substituents .
  • Fluorescence Spectroscopy : Assesses electronic transitions influenced by the dimethoxybenzamide moiety, with excitation/emission maxima tailored for bioimaging applications .

Advanced: What strategies optimize pharmacokinetic properties for CNS-targeted studies?

Methodological Answer:

  • Lipophilicity Modulation : Introducing fluorine atoms (e.g., 3-[18F]fluoropropyl groups) enhances blood-brain barrier penetration, as seen in [18F]fallypride analogs .
  • Metabolic Stability : Blocking labile sites (e.g., methylating hydroxyl groups) reduces hepatic clearance. In vivo PET studies in rodents can quantify cerebral uptake and retention .
  • Receptor Binding Kinetics : Radiolabeling with 18F or 11C enables dynamic PET imaging to measure D2/D3 receptor occupancy and dissociation rates .

Basic: How is crystallographic data applied to resolve this compound’s structure?

Methodological Answer:
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines unit cell parameters and hydrogen-bonding networks. For example, intermolecular N–H⋯N bonds in benzothiazolyl benzamides form centrosymmetric dimers, while C–H⋯O interactions stabilize crystal packing. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can computational methods predict interactions with D2/D3 receptors?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor binding poses. The benzamide’s methoxy groups align with hydrophobic residues (e.g., Phe382 in D3 receptors), while the benzothiazole ring engages in π-stacking with His349 .
  • MD Simulations : Trajectories (e.g., 100 ns runs in GROMACS) assess stability of hydrogen bonds and conformational changes upon binding .
  • QSAR Models : Regression analysis correlates substituent electronegativity (Hammett σ constants) with experimental IC₅₀ values to prioritize synthetic targets .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Formation : Unreacted acyl chloride may hydrolyze to carboxylic acid. Neutralization with NaHCO₃ followed by extraction (ethyl acetate/water) isolates the product .
  • Solubility Issues : The compound’s low solubility in polar solvents necessitates recrystallization from methanol/dichloromethane mixtures .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities .

Advanced: How can isotopic labeling (e.g., 18F) enhance mechanistic studies?

Methodological Answer:

  • Radiosynthesis : Microfluidic reactors enable rapid 18F-fluorination (e.g., nucleophilic substitution with K[18F]F-K222) for high molar activity tracers .
  • Autoradiography : Ex vivo brain slice imaging quantifies regional binding density in disease models (e.g., Alzheimer’s 3×Tg mice) .
  • Metabolite Analysis : Radio-HPLC identifies degradation products in plasma, informing structural modifications to improve in vivo stability .

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